Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate
Overview
Description
“Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate” is a chemical compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis . This compound is an intermediate for the preparation of antiviral protease inhibitors .
Synthesis Analysis
The synthesis of compounds similar to “Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate” involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Scientific Research Applications
Polymer Chemistry Applications
In the realm of polymer chemistry, "Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate" and its derivatives have been explored for their catalytic activities. For example, polymethacrylates containing a 4-amino-pyridyl derivative covalently attached have shown significant catalytic activity in acylation chemistry. These materials self-activate through neighboring group effects, demonstrating their potential as efficient catalysts in organic transformations (Mennenga et al., 2015).
Crystallography and Biological Activity
Research in crystallography has led to the synthesis and structural characterization of 2-(N-tert-butoxycarbonylamino)pyridine derivatives. These compounds have been evaluated for their inhibitory activities against various fungi, showcasing the biological applications of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate derivatives and contributing to the understanding of their structure-activity relationships (Shi et al., 2020).
Heterocyclic Chemistry Innovations
In heterocyclic chemistry, the compound and its related derivatives have been utilized in the facile synthesis of aryl-pyridyl, pyridazinyl, pyrazinyl, and triazinyl acetonitriles. Such syntheses involve nucleophilic displacement and cross-coupling reactions, illustrating the compound's versatility as a precursor in the construction of complex heterocyclic structures (Farahat & Boykin, 2013).
Catalysis and Synthesis
Moreover, this chemical has found applications in catalysis, particularly in water oxidation reactions. Complexes involving derivatives of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate have been shown to catalyze water oxidation efficiently, signifying its potential in energy conversion and storage applications (Zong & Thummel, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-boc piperazine derivatives, have been used as intermediates in the synthesis of various organic compounds like amides, sulphonamides, and mannich bases . These compounds interact with a wide range of biological targets, enhancing their interaction with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for selective reactions to occur at other parts of the molecule while the amine group is protected.
Biochemical Pathways
Compounds synthesized from n-boc piperazine derivatives have shown a wide spectrum of biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and capacity for the formation of hydrogen bonds can influence its bioavailability .
Result of Action
Compounds synthesized from n-boc piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)12(10-18)13-9-11(7-8-19-13)20-15(22)24-17(4,5)6/h7-9,12H,1-6H3,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLAGFIOBSOJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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